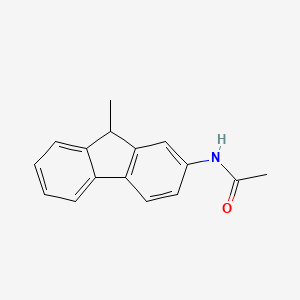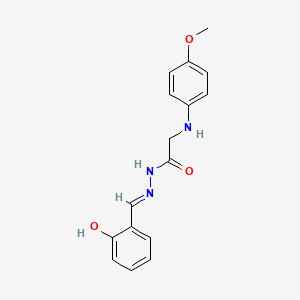![molecular formula C22H19Cl2N3O2S B11971867 (5E)-2-(2,4-dichlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11971867.png)
(5E)-2-(2,4-dichlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-2-(2,4-dichlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a dichlorophenyl group, a pentyloxybenzylidene moiety, and a thiazolotriazole core
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5E)-2-(2,4-Dichlorphenyl)-5-[4-(Pentyloxy)benzyliden][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Ausgangsmaterialien.
Bildung des Thiazolotriazol-Kerns: Die Synthese beginnt mit der Cyclisierung geeigneter Vorstufen, um das Thiazolotriazol-Ringsystem zu bilden. Dieser Schritt beinhaltet häufig die Verwendung von Reagenzien wie Thioamiden und Hydrazinen unter kontrollierten Bedingungen.
Einführung der Dichlorphenylgruppe: Die Dichlorphenylgruppe wird durch eine Substitutionsreaktion eingeführt, bei der ein geeignetes Dichlorphenylhalogenid mit dem Thiazolotriazol-Zwischenprodukt reagiert.
Addition der Pentyloxybenzyliden-Gruppe: Der letzte Schritt beinhaltet die Kondensation des Thiazolotriazol-Derivats mit einem Pentyloxybenzaldehyd unter basischen Bedingungen, um die gewünschte Verbindung zu bilden.
Industrielle Produktionsverfahren
Für die Produktion im industriellen Maßstab kann die Synthese von (5E)-2-(2,4-Dichlorphenyl)-5-[4-(Pentyloxy)benzyliden][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on die Optimierung der Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu verbessern. Dazu gehören die Verwendung effizienter Katalysatoren, Lösungsmittelsysteme und Reinigungsverfahren, um die Skalierbarkeit und Wirtschaftlichkeit des Prozesses zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Pentyloxybenzyliden-Einheit, was zur Bildung entsprechender Oxide führt.
Reduktion: Reduktionsreaktionen können die Dichlorphenylgruppe angreifen und diese möglicherweise in ein weniger chloriertes Derivat umwandeln.
Substitution: Die Verbindung ist anfällig für nukleophile Substitutionsreaktionen, insbesondere an den Dichlorphenyl- und Thiazolotriazol-Positionen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden in der Regel verwendet.
Substitution: Nukleophile wie Amine und Thiole können unter basischen oder sauren Bedingungen eingesetzt werden, um eine Substitution zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Oxide liefern, während die Reduktion weniger chlorierte Derivate erzeugen kann. Substitutionsreaktionen können zur Bildung verschiedener substituierter Thiazolotriazol-Derivate führen.
Wissenschaftliche Forschungsanwendungen
(5E)-2-(2,4-Dichlorphenyl)-5-[4-(Pentyloxy)benzyliden][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Umwandlungen verwendet.
Biologie: Die Verbindung wurde auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Es wird derzeit erforscht, ob es sich als Therapeutikum eignet, insbesondere für die Behandlung von Infektionskrankheiten und Krebs.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Spezialchemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von (5E)-2-(2,4-Dichlorphenyl)-5-[4-(Pentyloxy)benzyliden][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wird angenommen, dass die Verbindung ihre Wirkung durch die folgenden Mechanismen ausübt:
Molekulare Zielstrukturen: Es zielt auf bestimmte Enzyme und Rezeptoren ab, die an zellulären Prozessen beteiligt sind, was zu einer Hemmung ihrer Aktivität führt.
Beteiligte Signalwege: Die Verbindung kann Signalwege modulieren, die mit Zellproliferation, Apoptose und Immunantwort zusammenhängen, und so ihre biologischen Wirkungen ausüben.
Wissenschaftliche Forschungsanwendungen
(5E)-2-(2,4-dichlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (5E)-2-(2,4-dichlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: It targets specific enzymes and receptors involved in cellular processes, leading to the inhibition of their activity.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(5E)-2-(2,4-Dichlorphenyl)-5-[4-(Methoxy)benzyliden][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on: Diese Verbindung unterscheidet sich durch die Methoxygruppe anstelle der Pentyloxygruppe.
(5E)-2-(2,4-Dichlorphenyl)-5-[4-(Ethoxy)benzyliden][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on: Diese Verbindung hat eine Ethoxygruppe anstelle der Pentyloxygruppe.
Einzigartigkeit
Die Einzigartigkeit von (5E)-2-(2,4-Dichlorphenyl)-5-[4-(Pentyloxy)benzyliden][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on liegt in seinen spezifischen strukturellen Merkmalen, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein der Pentyloxygruppe erhöht seine Lipophilie und potenzielle Wechselwirkungen mit biologischen Membranen, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C22H19Cl2N3O2S |
|---|---|
Molekulargewicht |
460.4 g/mol |
IUPAC-Name |
(5E)-2-(2,4-dichlorophenyl)-5-[(4-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H19Cl2N3O2S/c1-2-3-4-11-29-16-8-5-14(6-9-16)12-19-21(28)27-22(30-19)25-20(26-27)17-10-7-15(23)13-18(17)24/h5-10,12-13H,2-4,11H2,1H3/b19-12+ |
InChI-Schlüssel |
IOIDXUBYSPOZNM-XDHOZWIPSA-N |
Isomerische SMILES |
CCCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2 |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-methyl-2-[(4-nitrophenyl)amino]-3-{(E)-[(4-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11971803.png)
![(2Z)-2-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11971809.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11971811.png)

![9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11971818.png)
![4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B11971826.png)

![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11971835.png)

![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971841.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11971852.png)

